molecular formula C15H22N2O3 B14063191 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-dimethylpropionamide CAS No. 102128-81-4

3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-dimethylpropionamide

Cat. No.: B14063191
CAS No.: 102128-81-4
M. Wt: 278.35 g/mol
InChI Key: VMDUTZVHMLGVKT-UHFFFAOYSA-N
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Description

3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-dimethylpropionamide is a complex organic compound with a molecular formula of C17H26N2O3. It is known for its unique structure, which includes a benzodioxan ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-dimethylpropionamide typically involves the reaction of 1,4-benzodioxan-2-ylmethylamine with N,N-dimethylpropionamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-dimethylpropionamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-dimethylpropionamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-dimethylpropionamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide
  • 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-ethylpropionamide

Uniqueness

Compared to similar compounds, 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-dimethylpropionamide is unique due to its specific structural features and the presence of the dimethylpropionamide group. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

102128-81-4

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

3-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(methyl)amino]-N,N-dimethylpropanamide

InChI

InChI=1S/C15H22N2O3/c1-16(2)15(18)8-9-17(3)10-12-11-19-13-6-4-5-7-14(13)20-12/h4-7,12H,8-11H2,1-3H3

InChI Key

VMDUTZVHMLGVKT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCN(C)CC1COC2=CC=CC=C2O1

Origin of Product

United States

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